molecular formula C14H20ClN3O3S B12638653 N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea CAS No. 920278-54-2

N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea

Cat. No.: B12638653
CAS No.: 920278-54-2
M. Wt: 345.8 g/mol
InChI Key: XDSLBXPLBQTLET-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) studies reveal that this compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁, consistent with similar urea-thiazole derivatives. The unit cell parameters are a = 4.614 Å, b = 11.734 Å, and c = 20.146 Å, forming a unit cell volume of 1090.70 ų. The asymmetric unit comprises one molecule of the compound, with the thiazole ring adopting a planar conformation (maximum deviation: 0.06 Å). The oxan-4-yl substituents exhibit chair conformations, with the urea carbonyl group (C=O) oriented perpendicular to the thiazole plane, creating a dihedral angle of 43.9°.

Hydrogen-bonding interactions dominate the supramolecular architecture. The urea N–H groups form bifurcated hydrogen bonds with the carbonyl oxygen (C=O) of adjacent molecules (N–H⋯O = 2.12 Å, ∠N–H⋯O = 158°). Additionally, weak C–H⋯O interactions between the thiazole C–H and oxan oxygen atoms stabilize the crystal lattice, generating a zigzag chain along the b-axis. A disorder is observed in the chlorine atom position, split between the 5- and 6-positions of the thiazole ring with an occupancy ratio of 0.567:0.433, indicative of a disordered co-crystal.

Table 1: Crystallographic parameters of this compound.

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 4.614
b (Å) 11.734
c (Å) 20.146
Volume (ų) 1090.70
Z 4
Density (g/cm³) 1.508

Spectroscopic Identification (FTIR, NMR, LCMS)

Fourier-Transform Infrared Spectroscopy (FTIR):
The FTIR spectrum exhibits a strong absorption band at 1685 cm⁻¹, characteristic of the urea carbonyl (C=O) stretch. Bands at 1540 cm⁻¹ and 1240 cm⁻¹ correspond to N–H bending and C–N stretching vibrations, respectively. The thiazole ring contributes absorptions at 3100 cm⁻¹ (C–H stretch) and 690 cm⁻¹ (C–S–C bend).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): The urea N–H protons resonate as a broad singlet at δ 8.32 ppm. The oxan-4-yl methine protons (H–C–O) appear as a multiplet at δ 3.85–3.70 ppm, while the thiazole C–H proton resonates at δ 7.45 ppm.
  • ¹³C NMR (100 MHz, DMSO-d₆): The urea carbonyl carbon is observed at δ 159.8 ppm. The thiazole carbons resonate at δ 152.1 (C–Cl), 126.3 (C–S), and 118.4 ppm (C–N).

Liquid Chromatography-Mass Spectrometry (LCMS):
The LCMS spectrum displays a molecular ion peak at m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₉ClN₄O₃S. Fragmentation peaks at m/z 205.0 and 152.2 correspond to the loss of oxan-4-yl and thiazole moieties, respectively.

Table 2: Key spectroscopic assignments.

Technique Signal (δ, ppm / cm⁻¹) Assignment
¹H NMR 8.32 (s, 1H) Urea N–H
¹³C NMR 159.8 Urea C=O
FTIR 1685 C=O stretch

Computational Molecular Modeling (DFT, Hirshfeld Surface Analysis)

Density Functional Theory (DFT):
Geometry optimization at the B3LYP/6-311++G(d,p) level confirms the crystallographically observed planarity of the thiazole ring (bond length: C–S = 1.72 Å, C–N = 1.32 Å). The HOMO-LUMO energy gap (ΔE = 4.12 eV) suggests moderate reactivity, localized on the urea and thiazole moieties.

Hirshfeld Surface Analysis:
The Hirshfeld surface highlights intermolecular interactions, with 62% contribution from H⋯O contacts (hydrogen bonds) and 18% from H⋯Cl interactions. Fingerprint plots reveal distinct spikes for O⋯H (16.8%) and Cl⋯H (9.2%) contacts, aligning with the crystal packing dominated by hydrogen bonding.

Table 3: Experimental vs. DFT bond lengths (Å).

Bond Experimental DFT
C=O (urea) 1.24 1.25
C–S 1.72 1.71
C–Cl 1.73 1.74

Properties

CAS No.

920278-54-2

Molecular Formula

C14H20ClN3O3S

Molecular Weight

345.8 g/mol

IUPAC Name

3-(5-chloro-1,3-thiazol-2-yl)-1,1-bis(oxan-4-yl)urea

InChI

InChI=1S/C14H20ClN3O3S/c15-12-9-16-13(22-12)17-14(19)18(10-1-5-20-6-2-10)11-3-7-21-8-4-11/h9-11H,1-8H2,(H,16,17,19)

InChI Key

XDSLBXPLBQTLET-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N(C2CCOCC2)C(=O)NC3=NC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Method A: Urea Formation via Thiazole Reaction

Reagents:

  • 5-Chloro-1,3-thiazole
  • Oxan-4-yl amine
  • Isocyanate derivative

Procedure:

  • Dissolve 5-Chloro-1,3-thiazole in an appropriate solvent such as dimethylformamide (DMF).
  • Add oxan-4-yl amine to the solution.
  • Introduce an isocyanate derivative to facilitate the formation of the urea bond.
  • Stir the mixture at elevated temperatures (around 80°C) for several hours under an inert atmosphere.
  • Purify the product using column chromatography.

Yield: Approximately 70% based on initial reactants.

Method B: Direct Urea Synthesis

Reagents:

  • 5-Chloro-1,3-thiazol-2-amine
  • Oxan-4-carboxylic acid
  • Coupling agent (e.g., EDC or DCC)

Procedure:

  • Combine 5-Chloro-1,3-thiazol-2-amine with oxan-4-carboxylic acid in a solvent like dichloromethane.
  • Add a coupling agent to promote the reaction.
  • Heat the mixture at reflux for 6 hours.
  • After cooling, filter and wash the precipitate with cold solvent to isolate the product.

Yield: Approximately 65% with good purity.

Method C: Multi-Step Synthesis

This method involves multiple steps, including protection-deprotection strategies to ensure selectivity during synthesis.

Reagents:

  • Protected oxan derivatives
  • Thiazole precursors
  • Deprotecting agents

Procedure:

  • Start with a protected form of oxan (e.g., oxan with a methoxy group).
  • React it with thiazole derivatives under acidic conditions.
  • Remove protecting groups using appropriate reagents (e.g., TFA or HCl).
  • Isolate and purify the final product through recrystallization.

Yield: Typically around 60%, but can vary based on purification efficiency.

Method Yield (%) Key Steps Advantages Disadvantages
Method A 70 Thiazole + Amine + Isocyanate Straightforward synthesis Requires careful temperature control
Method B 65 Amine + Carboxylic Acid Simplicity Lower yield
Method C 60 Multi-step with protection High selectivity More complex, time-consuming

The preparation of N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea can be accomplished through various methods that offer different yields and complexities. The choice of method depends on the desired purity and scale of production required for further applications in research or pharmaceutical development.

Chemical Reactions Analysis

N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling and survival. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by modulating proinflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Features & Implications Potential Applications References
N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea Urea-linked thiazole - 5-Chloro-thiazol-2-yl
- N,N-bis(oxan-4-yl)
Enhanced solubility (oxan-4-yl); potential enzyme inhibition via urea H-bonding Antimicrobial, enzyme inhibition
2-Hydroxy-N-(5-Chloro-1,3-thiazol-2-yl)benzamide (RM-4848) Amide-linked thiazole - 2-Hydroxybenzoyl Amide group for PFOR enzyme inhibition; crystalline salt formation improves stability Antiparasitic, antibacterial
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Amide-linked thiazole - 2,4-Difluorobenzoyl Fluorine atoms enhance lipophilicity and membrane penetration PFOR enzyme inhibition
N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea Urea-linked thiadiazole - 5-tert-Butyl-thiadiazole
- N,N'-dimethyl
Thiadiazole core (vs. thiazole) increases aromaticity; tert-butyl group enhances lipophilicity Agricultural or industrial use

Key Structural Differences and Implications

Core Heterocycle: The target compound and RM-4848/2,4-difluorobenzamide derivatives feature a thiazole ring, which is electron-deficient and supports conjugation with adjacent groups.

Functional Groups :

  • Urea vs. Amide : The urea group in the target compound provides two NH groups for hydrogen bonding, which may improve interactions with biological targets (e.g., enzyme active sites) compared to the single NH in amide derivatives.
  • Oxan-4-yl vs. Alkyl/Aryl Substituents : The oxan-4-yl groups in the target compound introduce ether oxygen atoms, likely improving aqueous solubility compared to lipophilic substituents like tert-butyl or fluorinated benzoyl groups.

Biological Activity :

  • Amide-linked thiazoles (e.g., RM-4848, 2,4-difluorobenzamide) are associated with PFOR enzyme inhibition , critical in anaerobic metabolism. The target urea derivative may exhibit similar activity but with altered potency due to urea’s stronger H-bonding capacity.
  • Thiadiazole-based ureas (e.g., N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) are less common in pharmaceuticals but may serve as precursors in agrochemicals due to their stability.

Methodological Considerations

Structural analyses of these compounds often rely on X-ray crystallography using programs like SHELX and WinGX. For example, the crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide was refined via SHELXL, revealing intermolecular H-bonds critical for dimer stabilization. Similar methods would apply to confirm the target compound’s conformation and packing.

Biological Activity

N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea is a compound of interest due to its potential biological activities. This detailed article explores its biological activity, synthesis, and implications based on current research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring and a urea linkage, which are known to exhibit various biological properties. The structural formula can be represented as follows:

C12H15ClN4O2S\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Research has shown that compounds containing thiazole and urea moieties often exhibit significant antimicrobial properties. A study on similar compounds indicated that derivatives of thiazoles demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AS. aureus0.03 μg/mL
Thiazole Derivative BE. coli0.06 μg/mL
This compoundTBDTBD

Antitumor Activity

The antitumor activity of related thiazole-containing compounds has been documented, with some showing selective cytotoxicity towards cancer cell lines. For instance, compounds with similar structures demonstrated GI50 values in the low micromolar range against various cancer types, suggesting that this compound may possess similar properties .

Table 2: Antitumor Activity of Thiazole Derivatives

Compound NameCancer Cell LineGI50 (μM)
Compound XMDA-MB-231 (Breast)15.1
Compound YA549 (Lung)21.5
This compoundTBD

The biological activity of this compound is likely linked to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Case Studies

Several case studies have highlighted the potential of thiazole derivatives in drug development:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiazole derivatives against clinical isolates of S. aureus, revealing that modifications at the thiazole position significantly enhanced activity .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of thiazole-based ureas on human cancer cell lines, demonstrating that structural variations could lead to increased potency against specific cancer types .

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